molecular formula C17H14N2O4 B2874834 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-44-7

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2874834
CAS No.: 302922-44-7
M. Wt: 310.309
InChI Key: JKZDFNIUPAUZDX-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a derivative of the 4-hydroxyquinoline-2-one scaffold, a privileged structure in medicinal chemistry known for its broad biological activity. This compound features a carboxamide group at position 3, a 4-methoxyphenyl substituent on the amide nitrogen, and a hydroxyl group at position 4 of the quinoline core. Its synthesis typically involves condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-methoxyaniline derivatives under mild acidic or basic conditions .

The compound’s biological relevance stems from its structural similarity to clinically explored quinolines, such as tasquinimod and roquinimex, which exhibit immunomodulatory and anticancer properties .

Properties

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-11-8-6-10(7-9-11)18-16(21)14-15(20)12-4-2-3-5-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDFNIUPAUZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, characterized by its unique structure that includes hydroxy, methoxyphenyl, and carboxamide functional groups. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula: C17_{17}H14_{14}N2_{2}O4_{4}
  • Molecular Weight: 310.30 g/mol
  • CAS Number: 302922-44-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit enzymes by binding to their active sites and may modulate various signaling pathways within cells.

Antimicrobial Activity

Research has demonstrated that derivatives of the quinoline scaffold exhibit significant antimicrobial properties. In a study evaluating various compounds, it was found that certain derivatives showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL, indicating their potential as antibacterial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A series of derivatives were synthesized and evaluated for their ability to inhibit HIV integrase and replication. While some compounds showed promising results, significant activity was only observed at concentrations above 100 µM .

Anticancer Properties

The anticancer potential of this compound is supported by studies indicating its ability to induce apoptosis in cancer cell lines. The presence of the hydroxy group is believed to enhance its efficacy by promoting pro-apoptotic signaling pathways .

Case Studies

Study Focus Findings
Anti-HIV ActivityCompounds showed EC50_{50} values around 75 µM with no significant cytotoxicity.
Antibacterial ActivityModerate antibacterial effects with MIC values ranging from 0.23 to 0.70 mg/mL against various bacteria.
Anticancer ActivityInduced apoptosis in cancer cells; the hydroxy group plays a critical role in enhancing activity.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, often starting from 4-hydroxyquinoline and employing reagents such as isocyanates under controlled conditions. Structural modifications have been explored to enhance biological activity further, with variations in substituents leading to different pharmacological profiles.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1 (alkyl chains), 4 (hydroxyl/methoxy groups), and the aromatic ring of the carboxamide moiety. Below is a comparative table:

Compound Name R1 (Position 1) R4 (Position 4) Aromatic Substituent (N-Linked) Yield (%) Melting Point (°C) Key References
Target Compound : 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide H OH 4-Methoxyphenyl 55–59 153–155
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-N-[4-(trifluoromethyl)phenyl]-...) CH3 OCH3 4-Trifluoromethylphenyl 55–60 115–121
Roquinimex (4-Hydroxy-N,1-dimethyl-2-oxo-N-phenyl-...) CH3 OH Phenyl 56–59 145–150
5-Chloro-4-hydroxy-1-methyl-N-phenyl-... CH3 Cl Phenyl 50–55 147–150
1-Hexyl-4-hydroxy-N-(4-iodophenyl)-... C6H13 OH 4-Iodophenyl 55–60 153–155
Key Observations:
  • Alkyl Chain at R1 : Longer chains (e.g., hexyl in ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Electron-Withdrawing Groups : The 4-trifluoromethyl group in tasquinimod improves metabolic stability and target binding affinity compared to the 4-methoxyphenyl group in the target compound .
  • Chlorination at R4 : The 5-chloro derivative shows enhanced cytotoxic activity but reduced thermal stability (lower melting point).
Analgesic Properties:
  • The target compound and its racemic analogs exhibit moderate analgesic activity. However, substituent modifications (e.g., benzyl or heterocyclic rings) generally reduce efficacy, as seen in 4-benzylamino derivatives .
  • Tasquinimod and roquinimex prioritize immunomodulation over analgesia, highlighting the scaffold’s versatility .
Anticancer Activity:
  • Tasquinimod ’s 4-trifluoromethylphenyl group enhances inhibition of HDAC4 and S100A9, critical in tumor microenvironment regulation .
  • The 1-hexyl derivative shows promise in targeting hormone-resistant cancers due to improved pharmacokinetics from increased lipophilicity.
Antibacterial Activity:
  • Ethyl and propyl derivatives (e.g., 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-...) demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, linked to the methoxy group’s electron-donating effects .

Structural and Crystallographic Insights

  • Planar Configuration: The quinoline core, carboxamide, and N(2) atom lie in the same plane (±0.02 Å), ensuring conformational rigidity critical for receptor binding .
  • Enantiomeric Differences : Racemic mixtures (e.g., 24o and 24p ) show nearly identical crystallographic parameters but divergent biological profiles, suggesting chirality-dependent interactions.

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